molecular formula C₉H₁₄O₇ B1140408 Allyl D-Glucuronate CAS No. 188717-04-6

Allyl D-Glucuronate

Cat. No.: B1140408
CAS No.: 188717-04-6
M. Wt: 234.2
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Description

Allyl D-Glucuronate is a chemical compound with the molecular formula C₉H₁₄O₇ and a molecular weight of 234.20 g/mol . It is primarily used in the synthesis of 1 β-O-acyl glucuronides . These glucuronides are important metabolites in drug metabolism and are known for their role in detoxification processes in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl D-Glucuronate can be synthesized through the esterification of D-glucuronic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyl D-Glucuronate is widely used in scientific research due to its role in the synthesis of 1 β-O-acyl glucuronides. These glucuronides are crucial in studying drug metabolism and detoxification pathways in the liver. They are also used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .

In biology and medicine, this compound is used to investigate the mechanisms of glucuronidation, a process where glucuronic acid is added to substances to increase their solubility and facilitate excretion. This compound is also employed in the synthesis of complex carbohydrates and glycoconjugates, which are important in cell signaling and molecular recognition processes .

Comparison with Similar Compounds

  • Methyl D-Glucuronate
  • Ethyl D-Glucuronate
  • Propyl D-Glucuronate

Comparison: Allyl D-Glucuronate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional chemical transformations such as epoxidation and nucleophilic substitution, making this compound a versatile intermediate in synthetic chemistry .

Biological Activity

Allyl D-Glucuronate (CAS 188717-04-6) is a glucuronide compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, metabolism, and pharmacological implications.

This compound is a derivative of D-glucuronic acid, characterized by the presence of an allyl group. Its molecular weight is approximately 234.20 g/mol. The compound is synthesized through various methods, including enzymatic reactions and chemical synthesis techniques that employ glucuronic acid as a precursor. The synthesis of glucuronides, including this compound, is crucial for developing prodrugs that enhance the solubility and bioavailability of therapeutic agents .

Metabolism and Pharmacokinetics

The biological activity of this compound primarily arises from its role as a metabolite in drug metabolism. Glucuronidation is a key phase II metabolic process where drugs are conjugated with glucuronic acid to facilitate their excretion. This process can either detoxify compounds or, in some cases, activate them by releasing the active aglycone upon hydrolysis .

Research indicates that glucuronides often exhibit altered pharmacological properties compared to their parent compounds. For instance, some glucuronides may retain or even enhance therapeutic effects, while others may serve primarily as inactive metabolites . This duality highlights the importance of studying compounds like this compound in the context of drug development.

Case Studies

  • Prodrug Development : In studies involving various drugs, this compound has been explored as a prodrug candidate. For example, it has been shown to improve the pharmacokinetic profiles of certain anticancer agents by facilitating their selective delivery to tumor sites .
  • Enzymatic Activity : Recent research has characterized fungal glucuronoyl esterases that act on various glucuronic acid esters, including this compound. These enzymes demonstrate significant activity across a range of pH levels and temperatures, suggesting potential applications in biocatalysis for drug metabolism studies .
  • Toxicity Studies : The safety profile of this compound has been evaluated in toxicological assessments where its metabolic products were analyzed for cytotoxicity in hepatic and renal cell lines. Findings indicate that while some glucuronides can exhibit cytotoxic effects, this compound does not appear to be directly toxic under standard testing conditions .

Table: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Metabolism Conjugation with drugs to form glucuronides for detoxification or activation
Enzymatic Activity Substrate for fungal glucuronoyl esterases; potential for biocatalysis
Prodrug Potential Enhances solubility and bioavailability of therapeutic agents
Toxicity Profile Non-cytotoxic in hepatic and renal cell lines

Properties

IUPAC Name

prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHSXHTCHCXAT-YTWDBIDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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